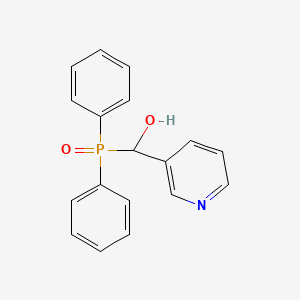

(Diphenylphosphoryl)(pyridin-3-yl)methanol

Description

Contextualization of Pyridine-Based Chemical Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic nucleus, is a ubiquitous and vital scaffold in the field of synthetic chemistry. nih.gov Its presence in numerous natural products, including vitamins and alkaloids, underscores its biological significance. nih.gov In medicinal chemistry, pyridine and its derivatives are considered "privileged scaffolds" due to their consistent incorporation into a diverse range of FDA-approved drugs. researchgate.netnih.govrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as poor basicity that can improve water solubility in drug candidates and the ability to act as a ligand for organometallic compounds used in catalysis. nih.gov The versatility of the pyridine scaffold allows for easy functionalization, making it one of the most extensively applied frameworks for drug design and the synthesis of agrochemicals and functional nanomaterials. nih.govrsc.org

Significance of Organophosphorus Compounds with Hydroxymethyl Functionalities

Organophosphorus compounds, characterized by a carbon-phosphorus bond, are integral to various fields, including medicinal chemistry, agriculture, and materials science. wikipedia.orgresearchgate.net The incorporation of a hydroxymethyl (-CH₂OH) group into these molecules introduces a key functional handle that enhances their utility. This hydroxyl group can increase polarity and provides a reactive site for further chemical modifications, such as esterification or etherification. For instance, the reaction of phosphine (B1218219) with formaldehyde (B43269) yields tetrakis(hydroxymethyl)phosphonium (B1206150) chloride, a precursor used in textile applications. wikipedia.org Organophosphorus compounds containing hydroxymethyl groups are explored for their potential as pharmaceuticals and pesticides. ontosight.aiontosight.ai The presence of both the phosphorus center and the hydroxymethyl functionality can lead to unique biological activities, as these groups can engage in specific interactions with biological targets like enzymes. researchgate.netontosight.ai

Classification of (Diphenylphosphoryl)(pyridin-3-yl)methanol within the Broader Family of Phosphoryl-Substituted Pyridine Methanol (B129727) Isomers

This compound belongs to a family of structural isomers that differ only in the substitution pattern on the pyridine ring. The classification is based on the position of the diphenylphosphoryl-methanol group relative to the nitrogen atom in the pyridine ring. This positioning significantly influences the molecule's steric and electronic properties, which in turn affects its reactivity, coordination chemistry, and potential biological activity.

The primary isomers in this family are:

(Diphenylphosphoryl)(pyridin-2-yl)methanol: The substituent is at the alpha-position, adjacent to the nitrogen atom.

This compound: The substituent is at the beta-position.

(Diphenylphosphoryl)(pyridin-4-yl)methanol: The substituent is at the gamma-position, opposite the nitrogen atom.

Below is an interactive data table detailing these isomers.

| Isomer Name | Structure | Pyridine Substitution Position | Key Structural Features |

|---|---|---|---|

| (Diphenylphosphoryl)(pyridin-2-yl)methanol | A chemical structure image would be placed here. | Position 2 (α-position) | Proximity of the bulky substituent to the nitrogen atom may lead to steric hindrance, potentially influencing its ability to act as a ligand. The nitrogen lone pair can participate in intramolecular hydrogen bonding with the hydroxyl group. |

| This compound | A chemical structure image would be placed here. | Position 3 (β-position) | The substituent is electronically distinct from the 2- and 4-positions. This isomer avoids the direct steric clash of the 2-isomer while having a different dipole moment and electronic distribution compared to the 4-isomer. |

| (Diphenylphosphoryl)(pyridin-4-yl)methanol | A chemical structure image would be placed here. | Position 4 (γ-position) | The substituent is located opposite the nitrogen atom, minimizing steric interactions. The electronic effects of the substituent are transmitted directly to the nitrogen via conjugation. This isomer has been investigated for its potential in drug development. ontosight.ai |

Overview of Advanced Research Trajectories Pertaining to this compound

While direct research on this compound is limited, advanced research trajectories can be extrapolated from studies on its isomers and structurally related compounds. The unique combination of a chiral center, a phosphoryl group, a hydroxyl group, and a pyridyl moiety suggests potential applications in medicinal chemistry, catalysis, and materials science.

Key research areas for related compounds, which suggest future directions for the title compound, are summarized below.

| Compound Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Diphenylphosphoryl(pyridin-4-yl)methanol | Kinase inhibition and enzyme modulation | Drug development | ontosight.ai |

| Substituted 2-pyridinemethanol (B130429) derivatives | Phosphodiesterase-4 (PDE4) inhibition | Anti-inflammatory agents | nih.govebi.ac.uk |

| (Pyridin-2-yl)methanol derivatives | Transient Receptor Potential Vanilloid 3 (TRPV3) antagonism | Treatment of pain and skin disorders | nih.gov |

| Phosphorus(V)-substituted pyridines | General synthesis and biological activity screening | Anticancer and antidiabetic agents | nih.gov |

Based on these precedents, future research on this compound is likely to explore several key areas:

Medicinal Chemistry: Investigation into its efficacy as an inhibitor of various enzymes, such as kinases or phosphodiesterases, is a logical progression. The specific 3-pyridyl substitution may offer a unique binding profile compared to its isomers, potentially leading to improved selectivity or potency.

Asymmetric Catalysis: The compound is chiral and contains multiple potential coordination sites (the phosphoryl oxygen, the hydroxyl group, and the pyridine nitrogen). This makes it a candidate for development as a chiral ligand in metal-catalyzed asymmetric synthesis.

Supramolecular Chemistry and Materials Science: The rigid pyridine backbone and the hydrogen-bonding capabilities of the hydroxyl and phosphoryl groups make it a promising building block for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting electronic or material properties.

The synthesis of phosphorus-substituted pyridines can be achieved through various methods, including the Michaelis–Arbuzov reaction, palladium-catalyzed cross-coupling, and direct phosphorylation of the pyridine ring, providing viable routes to access this compound for further study. nih.govencyclopedia.pub

Structure

3D Structure

Properties

IUPAC Name |

diphenylphosphoryl(pyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NO2P/c20-18(15-8-7-13-19-14-15)22(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYWXQPLJLKIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CN=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diphenylphosphoryl Pyridin 3 Yl Methanol and Analogous Structures

Strategic Approaches to C-P Bond Formation in α-Hydroxymethylphosphines and Phosphine (B1218219) Oxides

The construction of the C-P bond in α-hydroxymethylphosphine oxides is a cornerstone of organophosphorus chemistry. These strategies are broadly applicable to a range of aldehyde and phosphine oxide precursors, laying the groundwork for the synthesis of complex molecules like (Diphenylphosphoryl)(pyridin-3-yl)methanol.

Modern Synthetic Pathways for the Hydroxymethylphosphoryl Moiety

The Pudovik reaction stands as a fundamental and widely utilized method for the formation of α-hydroxyphosphine oxides. This reaction involves the addition of a P-H bond from a phosphine oxide across the carbonyl group of an aldehyde or ketone. Modern iterations of this reaction have focused on enhancing its efficiency and scope through various catalytic systems.

Base-catalyzed approaches are common, employing catalysts such as triethylamine or sodium carbonate to facilitate the nucleophilic attack of the phosphine oxide on the carbonyl carbon. More recently, Lewis acid catalysis has emerged as a powerful alternative. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to effectively catalyze the Pudovik reaction between diphenylphosphine (B32561) oxide and various aldehydes. While this can sometimes lead to subsequent rearrangements like the phospha-Brook rearrangement, the initial adduct formed is the desired α-hydroxyphosphine oxide beilstein-journals.org.

Furthermore, catalyst-free methods have been developed, highlighting the intrinsic reactivity of the starting materials under specific conditions. A general method for the direct reductive phosphinylation of (hetero)aryl aldehydes with diphenylphosphine oxide has been established using cesium carbonate (Cs₂CO₃) in 1,4-dioxane at elevated temperatures, yielding the corresponding arylmethyl phosphine oxides nih.gov.

Integration of Pyridine (B92270) Ring Systems into Phosphoryl-Containing Architectures

The incorporation of a pyridine ring into molecules containing a phosphoryl group is crucial for tuning the electronic and steric properties of the final compound, which can be significant for its intended application. The synthesis of pyridyl-substituted phosphine oxides is often achieved by employing pyridine-containing starting materials in established C-P bond-forming reactions.

The reaction of pyridine aldehydes with phosphine oxides is a direct approach. The Lewis basicity of the pyridine nitrogen can influence the reaction, sometimes requiring specific catalytic systems to avoid catalyst deactivation. For example, in the Cu(OTf)₂-catalyzed Pudovik reaction, various substituted α-pyridinealdehydes have been successfully employed, demonstrating the compatibility of the pyridine nucleus with this methodology beilstein-journals.org. The reaction proceeds via the initial formation of the (hydroxy(pyridin-yl)methyl)diphenylphosphine oxide, which can then be isolated or undergo further transformations beilstein-journals.org.

Targeted Synthetic Routes to this compound

The specific synthesis of this compound is best achieved through the direct condensation of pyridine-3-carbaldehyde with a suitable diphenylphosphine derivative.

Condensation Reactions Involving Pyridine-3-carbaldehyde and Diphenylphosphine Derivatives

The most direct and atom-economical route to this compound is the Pudovik reaction between pyridine-3-carbaldehyde and diphenylphosphine oxide. This reaction forms the characteristic C-P and C-O bonds in a single step. The general transformation can be represented as follows:

Reaction Scheme:

The success of this reaction is contingent on the appropriate choice of catalyst and reaction conditions to promote the nucleophilic addition of the phosphorus center to the carbonyl carbon of the aldehyde.

Application of Specific Reagents and Catalytic Systems in the Synthesis of this compound

While a specific, optimized protocol for the synthesis of this compound is not extensively detailed in the literature, analogous reactions provide a strong basis for the selection of reagents and catalysts.

A general and robust method for the synthesis of related heteroarylmethyl phosphine oxides involves the use of cesium carbonate as a base in 1,4-dioxane at 130°C for 12 hours. This straightforward approach has been shown to be effective for a wide range of heteroaryl aldehydes, suggesting its applicability to pyridine-3-carbaldehyde nih.gov.

The following table outlines a plausible set of conditions for this synthesis based on this general methodology:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|---|

| Pyridine-3-carbaldehyde | Diphenylphosphine oxide | Cesium Carbonate (Cs₂CO₃) | 1,4-Dioxane | 130 | 12 | This compound |

Lewis acid catalysis, for instance with Cu(OTf)₂, has also proven effective for the reaction of diphenylphosphine oxide with pyridine-2-carbaldehyde and its derivatives, leading to the formation of the corresponding α-hydroxyphosphine oxide as an intermediate beilstein-journals.org. This suggests that similar conditions could be adapted for the 3-pyridyl isomer.

Stereoselective Synthesis Considerations for Chiral this compound Isomers

The synthesis of enantiomerically pure this compound requires the use of asymmetric catalysis, as the carbon atom bearing the hydroxyl and phosphoryl groups is a stereocenter. The development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives is a challenging area due to the potential for the pyridine nitrogen to interfere with the catalyst escholarship.org.

While a specific method for the asymmetric synthesis of this compound has not been reported, general strategies for the enantioselective Pudovik reaction of aldehydes provide a framework. Chiral catalysts, often based on metal complexes with chiral ligands, are employed to control the facial selectivity of the nucleophilic attack of the phosphine oxide on the aldehyde.

The development of such a stereoselective route would likely involve screening a variety of chiral Lewis acids or organocatalysts to identify a system that is both tolerant of the pyridine moiety and capable of inducing high enantioselectivity. The successful application of such a catalyst would yield optically active this compound, which could be valuable for applications where chirality is a key factor.

Synthesis of Key Precursors and Synthetic Intermediates for this compound

The synthesis of this compound is predicated on the availability of two primary precursors: Diphenylphosphine oxide and 3-Pyridinecarboxaldehyde. The methodologies for preparing these key intermediates are well-documented in academic literature.

Diphenylphosphine Oxide (DPPO)

Diphenylphosphine oxide is a crucial organophosphorus reagent characterized by the formula (C₆H₅)₂P(O)H. It is a white, crystalline solid soluble in polar organic solvents. wikipedia.org It serves as the source of the diphenylphosphoryl group in the target molecule. Several reliable methods for its synthesis have been established.

One common laboratory-scale synthesis involves the reaction of a phosphonic ester, such as diethylphosphite, with a Grignard reagent like phenylmagnesium bromide. This is followed by an acidic workup to yield the final product. wikipedia.orgchemicalbook.com

(C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + C₂H₅OMgBr + C₂H₅Br (C₆H₅)₂P(O)MgBr + HCl → (C₆H₅)₂P(O)H + MgBrCl

Alternatively, DPPO can be prepared through the controlled, partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine. wikipedia.org This compound is an important intermediate in organic synthesis, widely used in the preparation of various phosphine ligands and other organophosphorus compounds. chemicalbook.com

Table 1: Synthetic Methods for Diphenylphosphine Oxide

| Starting Material(s) | Reagents | Key Steps | Reference(s) |

|---|---|---|---|

| Diethylphosphite | Phenylmagnesium bromide, HCl | Grignard reaction followed by acidic workup | wikipedia.orgchemicalbook.com |

| Chlorodiphenylphosphine | Water | Partial hydrolysis | wikipedia.org |

3-Pyridinecarboxaldehyde

Also known as nicotinaldehyde, 3-Pyridinecarboxaldehyde is a key heterocyclic aldehyde that provides the pyridin-3-yl-methanol backbone of the target compound. nbinno.comchemicalbook.com It is typically a clear yellow to light brown liquid. chemicalbook.com Its synthesis can be achieved through several routes, primarily involving the oxidation or modification of a pre-existing pyridine derivative.

A prevalent industrial method starts with 3-methylpyridine (γ-picoline). This process involves a chlorination step to form 3-(dichloromethyl)pyridine, followed by catalytic hydrolysis to yield the desired aldehyde. guidechem.com Under optimal conditions, this method can achieve high yields and purity. guidechem.com

Another synthetic approach involves the catalytic hydrogenation of 3-cyanopyridine. This reduction is typically carried out in the presence of a palladium-on-carbon catalyst. chemicalbook.com

Table 2: Synthetic Methods for 3-Pyridinecarboxaldehyde

| Starting Material | Reagents/Catalyst | Key Steps | Reference(s) |

|---|---|---|---|

| 3-Methylpyridine | Chlorine, Calcium Carbonate, Water | Free-radical chlorination followed by hydrolysis | guidechem.com |

| 3-Cyanopyridine | Palladium/Carbon, Hydrogen | Catalytic hydrogenation/reduction | chemicalbook.com |

Purification and Isolation Techniques for this compound in Academic Synthesis

The purification of this compound, a tertiary phosphine oxide, requires techniques capable of separating the target compound from unreacted starting materials, catalysts, and reaction byproducts. The polarity and crystalline nature of many phosphine oxides influence the selection of appropriate methods.

Crystallization and Precipitation

Recrystallization from a suitable solvent system is a primary method for purifying solid phosphine oxides. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

A more specialized technique for purifying tertiary phosphine oxides involves their reaction with a strong acid to form a phosphonium salt. google.com These salts can often be selectively precipitated and crystallized from the reaction mixture. The purified salt is then isolated, for example by filtration, and neutralized with a base (such as sodium hydroxide or sodium carbonate) to regenerate the pure tertiary phosphine oxide. google.com This acid-base treatment is effective for removing non-basic impurities.

Chromatographic Methods

Column chromatography is a versatile and widely used technique for the purification of phosphine oxides. Silica gel is the most common stationary phase. The polarity of the eluent can be adjusted to achieve effective separation. For relatively non-polar products, a common procedure to remove highly polar phosphine oxide byproducts (like triphenylphosphine oxide) is to suspend the crude mixture in a low-polarity solvent like pentane or a hexane/ether mixture and filter it through a plug of silica gel. rochester.edu The desired, less polar compound can be eluted while the more polar phosphine oxide remains adsorbed on the silica. rochester.edu

Extraction and Drying

Liquid-liquid extraction is frequently employed during the workup of the synthesis reaction. The crude product is dissolved in an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities.

Phosphine oxides are often hygroscopic, and their adducts with hydrogen peroxide can sometimes form during synthesis involving oxidative conditions. rsc.orgresearchgate.net It is crucial to remove adsorbed water before final characterization. A reported method for drying phosphine oxides involves the use of molecular sieves in a solvent like toluene, which can effectively and safely remove water. rsc.orgresearchgate.net

Table 3: Purification and Isolation Techniques for Phosphine Oxides

| Technique | Description | Application/Target Impurities | Reference(s) |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | General purification of solid products. | google.com |

| Acid-Salt Formation | Reacting the phosphine oxide with an acid (e.g., H₂SO₄, oxalic acid) to form a salt, which is crystallized and then neutralized. | Removal of non-basic and neutral organic impurities. | google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Separation of compounds with different polarities. | rochester.edu |

| Silica Plug Filtration | A rapid filtration through a short column of silica gel using a non-polar eluent. | Removal of highly polar phosphine oxide byproducts (e.g., triphenylphosphine oxide) from less polar products. | rochester.edu |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Diphenylphosphoryl Pyridin 3 Yl Methanol

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy provides critical insights into the molecular structure, bonding, and functional groups of a compound by probing its vibrational modes.

Fourier Transform Raman Spectroscopy (FT-RS) is a powerful non-destructive technique for analyzing the vibrational modes of a molecule in its native state. The FT-RS spectrum of solid (Diphenylphosphoryl)(pyridin-3-yl)methanol reveals distinct bands corresponding to its constituent functional groups. Theoretical calculations using density functional theory (DFT) suggest that the most stable form of the molecule is likely a dimer, formed through intermolecular hydrogen bonds between the hydroxyl group (α-hydroxyl) and the phosphoryl group oxygen (P=O) of two separate monomers.

Key vibrational bands observed in the FT-RS spectrum provide a vibrational fingerprint of the molecule. The analysis, supported by DFT calculations, allows for the assignment of these bands to specific molecular motions.

Interactive Table 1: Prominent FT-Raman Bands for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3060 | ν(CH) | Phenyl & Pyridyl Rings |

| ~1590 | ν(CC) | Pyridyl Ring |

| ~1185 | ν(P=O) | Phosphoryl |

| ~1033 | β(CH) | Pyridyl Ring |

| ~1001 | Ring Breathing | Phenyl Ring |

| ~700-800 | γ(CH) | Phenyl & Pyridyl Rings |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, providing detailed information about the molecule-surface interaction.

SERS analysis of this compound has been effectively performed using colloidal silver nanoparticles. researchgate.net These silver colloids act as SERS-active substrates, amplifying the Raman signal and allowing for the study of the molecule's adsorption behavior.

While specific SERS studies of this compound on gold colloids are not extensively documented, gold nanoparticles are widely recognized as highly effective SERS substrates. mdpi.comnih.gov For many organic molecules, gold surfaces can offer superior signal enhancement and stability. nih.gov Theoretical DFT analysis of similar compounds has shown that adsorption energy on gold can be significantly higher than on silver, suggesting a stronger interaction and potentially leading to more intense and well-resolved SERS spectra. mdpi.com Therefore, gold colloids represent a valuable alternative substrate for probing the surface interactions of this compound.

Comparing the FT-RS spectrum of the solid compound with its SERS spectrum on silver colloids reveals significant changes in the vibrational bands, which indicates the mode of adsorption. researchgate.net The SERS spectrum shows notable enhancement and shifts in the bands associated with the pyridine (B92270) ring, particularly the ring breathing mode and CH in-plane bending vibrations. This suggests a strong interaction between the pyridine ring's nitrogen atom and the silver surface.

The orientation of the molecule on the metal surface can be inferred from the relative enhancement of specific vibrational modes. For instance, the significant enhancement of pyridine ring vibrations points to an orientation where the pyridine moiety is positioned close to, and likely tilted towards, the silver surface. nih.govresearchgate.net This interaction is likely facilitated by the lone pair of electrons on the pyridine nitrogen atom forming a bond with the metal. nih.gov In contrast, the bands corresponding to the diphenylphosphoryl group show less significant changes, indicating this part of the molecule is oriented further away from the metal surface. The changes in vibrational frequencies upon adsorption provide evidence for a chemisorption process involving charge transfer between the molecule and the metal substrate. nih.gov

Interactive Table 2: Comparison of FT-RS and SERS Vibrational Bands (on Silver Colloid)

| Vibrational Mode | FT-RS Shift (cm⁻¹) | SERS Shift (cm⁻¹) | Intensity Change in SERS | Implied Interaction |

|---|---|---|---|---|

| Pyridyl Ring Breathing | ~1033 | Shifted & Broadened | Strongly Enhanced | Pyridine N atom interacts with Ag surface |

| Phenyl Ring Breathing | ~1001 | Slightly Shifted | Moderately Enhanced | Phenyl groups are further from the surface |

| P=O Stretch | ~1185 | Minor Shift | Weakly Enhanced | Phosphoryl group is distal to the surface |

Data is illustrative of typical changes observed in SERS for pyridine-containing compounds.

Surface-Enhanced Raman Scattering (SERS) Analysis of this compound on Metal Surfaces

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The spectrum can be divided into several distinct regions:

Aromatic Protons (Pyridyl and Phenyl): The protons on the pyridine and phenyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The four protons of the 3-substituted pyridine ring will appear as distinct multiplets due to their unique electronic environments and coupling patterns. The ten protons of the two phenyl rings attached to the phosphorus atom will likely appear as complex multiplets.

Methine Proton (-CHOH-): The single proton on the carbon atom bonded to both the hydroxyl group and the phosphorus atom is expected to appear as a doublet due to coupling with the adjacent phosphorus atom (³¹P). Its chemical shift would likely be in the range of 5.7-6.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is variable, depending on concentration, solvent, and temperature. It can often be identified by its disappearance upon D₂O exchange.

Interactive Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridyl H (at C2, C4, C5, C6) | 8.5 - 7.2 | Multiplets (m) | 4H |

| Phenyl H's (on P(O)Ph₂) | 8.0 - 7.3 | Multiplets (m) | 10H |

| Methine H (-CH OH-) | ~5.8 | Doublet (d) | 1H |

| Hydroxyl H (-OH ) | Variable (e.g., ~3-5) | Broad Singlet (br s) | 1H |

Predicted values are based on data from analogous compounds reported in chemical literature. rsc.orgnih.govchemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Detailed experimental ¹³C NMR data, including chemical shifts and coupling constants for the carbon skeleton of this compound, are not available in the reviewed literature.

Phosphorus-31 NMR (³¹P NMR) for Phosphorus Nuclei Environment Analysis

A specific experimental ³¹P NMR chemical shift for the phosphorus nucleus in this compound has not been reported in the searched scientific papers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Published mass spectrometry data, including the molecular ion peak and a detailed table of fragmentation patterns for this compound, could not be found.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis of this compound

There is no available X-ray crystallographic data in the public domain for this compound. Consequently, information regarding its solid-state molecular and supramolecular structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, cannot be provided.

Computational and Theoretical Investigations of Diphenylphosphoryl Pyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the geometric structure of molecules. For (Diphenylphosphoryl)(pyridin-3-yl)methanol, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy conformation on the potential energy surface. This process, known as geometry optimization, provides crucial insights into bond lengths, bond angles, and dihedral angles.

The optimization is typically initiated by constructing an initial guess of the molecular structure. Subsequently, the electronic structure and the forces on each atom are calculated. The atoms are then moved in the direction that reduces the total energy of the molecule. This iterative process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria, indicating that a stationary point on the potential energy surface has been reached. To ensure that the optimized structure corresponds to a true minimum, a frequency calculation is usually performed, which should yield no imaginary frequencies. nih.gov

Commonly used functionals for such calculations on organic and organophosphorus compounds include the B3LYP hybrid functional, often paired with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for describing molecular geometries. nih.govijcce.ac.ir The choice of functional and basis set is critical for obtaining reliable results that can be compared with experimental data if available.

Below is an illustrative data table showcasing typical bond lengths and angles that would be obtained from a DFT geometry optimization of a molecule similar to this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | P | O | 1.48 Å | ||

| P | C(phenyl) | 1.82 Å | |||

| C(pyridinyl) | C(methanol) | 1.53 Å | |||

| C(methanol) | O | 1.43 Å | |||

| Bond Angle | O | P | C(phenyl) | 115.0° | |

| C(phenyl) | P | C(phenyl) | 105.0° | ||

| C(pyridinyl) | C(methanol) | O | 110.5° | ||

| Dihedral Angle | C(phenyl) | P | C(methanol) | C(pyridinyl) | 60.0° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. It is not based on specific calculations for this compound.

Theoretical Vibrational Frequency Calculations for this compound

Theoretical vibrational frequency calculations are a standard output of quantum chemical computations, providing valuable information about the dynamic properties of a molecule. For this compound, these calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. The primary output is a set of vibrational modes and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific collective motion of the atoms, such as stretching, bending, or torsional vibrations. The analysis of these vibrational modes allows for a detailed assignment of the peaks observed in experimental spectra. For instance, the characteristic P=O stretching vibration is expected to appear as a strong band in the IR spectrum, and its calculated frequency can confirm this assignment. Similarly, vibrations associated with the pyridine (B92270) ring, the phenyl groups, and the C-O-H moiety of the methanol (B129727) group can be identified.

It is a common practice to scale the calculated vibrational frequencies by an empirical scaling factor. This is done to correct for the approximations inherent in the theoretical methods and the neglect of anharmonicity, leading to a better agreement with experimental data. elixirpublishers.com The scaling factors are specific to the level of theory and basis set used.

A detailed vibrational analysis of this compound would help in understanding its intramolecular dynamics and could serve as a fingerprint for its identification. The table below presents a hypothetical set of calculated and scaled vibrational frequencies for key functional groups that would be present in the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | 3650 | 3468 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | 2945-2850 | Medium-Weak |

| C=C Stretch (Pyridine) | 1600-1550 | 1520-1473 | Strong |

| P=O Stretch | 1250 | 1188 | Very Strong |

| P-C Stretch | 750 | 713 | Medium |

| C-O Stretch | 1050 | 998 | Strong |

Note: The data in this table is for illustrative purposes and represents typical vibrational frequencies for the functional groups mentioned. It is not based on specific calculations for this compound.

Conformational Analysis and Energy Landscapes of this compound

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the different stable conformers (rotational isomers) of the molecule and to map out the energy landscape that governs their interconversion. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. mdpi.com

Computational methods are well-suited for exploring the conformational space of a molecule. A common approach is to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. For this compound, key dihedral angles would include the rotation around the P-C(phenyl) bonds, the P-C(methanol) bond, and the C(pyridinyl)-C(methanol) bond. For each rotational step, the energy of the molecule is calculated, allowing for the identification of energy minima (stable conformers) and energy barriers (transition states).

More sophisticated methods, such as molecular dynamics simulations or stochastic conformational searches, can also be employed to explore the conformational landscape more exhaustively. The relative energies of the identified conformers can be calculated with high accuracy using DFT methods. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

The results of a conformational analysis would provide insights into the preferred spatial arrangement of the bulky diphenylphosphoryl group relative to the pyridinylmethanol moiety. This information is vital for understanding how the molecule might interact with biological targets or how it packs in a crystal lattice. nih.gov

An illustrative table summarizing the results of a hypothetical conformational analysis is presented below.

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60 | 180 | 0.00 | 75.3 |

| 2 | -60 | 180 | 0.25 | 20.1 |

| 3 | 180 | 60 | 1.50 | 4.6 |

*Dihedral Angle 1: C(phenyl)-P-C(methanol)-C(pyridinyl) **Dihedral Angle 2: P-C(methanol)-C(pyridinyl)-N Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis. It is not based on specific calculations for this compound.

Electronic Structure Studies of this compound

Electronic structure studies provide fundamental information about the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. For this compound, computational methods like DFT can be used to calculate a range of electronic properties.

Key aspects of the electronic structure that are typically investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. scirp.org

Molecular electrostatic potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the phosphoryl group and the nitrogen atom of the pyridine ring, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Natural Bond Orbital (NBO) analysis can provide further details about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can help in understanding the nature of the chemical bonds and the stability of the molecule.

The following table provides an example of the kind of data that would be generated from an electronic structure study.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 Debye |

| Mulliken Charge on P | +1.2 e |

| Mulliken Charge on O(P=O) | -0.8 e |

| Mulliken Charge on N | -0.5 e |

Note: This data is illustrative and represents typical values for a molecule with similar functional groups. It is not based on specific calculations for this compound.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum mechanical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. researchgate.net For this compound, MD simulations could be used to explore its behavior in a solvent, such as water or an organic solvent.

In an MD simulation, the molecule is represented by a classical force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic positions. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over a period of time, typically on the nanosecond to microsecond timescale.

MD simulations can provide insights into the conformational dynamics of this compound in solution, showing how it samples different conformations and the timescales of these transitions. Furthermore, the simulations can reveal detailed information about the interactions between the molecule and the solvent molecules, such as the formation and breaking of hydrogen bonds.

If the molecule is being studied as a potential ligand for a biological target, MD simulations can be used to model the ligand-protein complex. This can help in understanding the binding mode of the ligand, the key interactions that stabilize the complex, and the dynamic behavior of the ligand within the binding site. nih.gov

An illustrative data table summarizing potential outputs from an MD simulation is provided below.

| Property | Simulation Environment | Result |

| Solvation Shell Analysis | Water | Average of 3.5 water molecules in the first solvation shell of the phosphoryl oxygen. |

| Hydrogen Bonding | Water | The hydroxyl group forms, on average, 1.2 hydrogen bonds with water molecules. |

| Conformational Transitions | DMSO | The molecule samples three major conformational states with transition times on the order of 10-100 ns. |

| Root Mean Square Fluctuation (RMSF) | Bound to a kinase | The pyridine ring shows higher flexibility compared to the diphenylphosphoryl group within the binding pocket. |

Note: The data presented in this table is a hypothetical representation of the types of results that can be obtained from molecular dynamics simulations and is not based on actual simulations of this compound.

Chemical Reactivity and Derivatization Strategies for Diphenylphosphoryl Pyridin 3 Yl Methanol

Transformations of the Diphenylphosphoryl Moiety

The diphenylphosphoryl group is generally stable under many reaction conditions. However, transformations are possible:

Reduction: The P=O bond can be reduced to a phosphine (B1218219) under harsh conditions using strong reducing agents like silanes.

P-C Bond Cleavage: Cleavage of the phosphorus-carbon bonds typically requires forcing conditions and is not a common transformation under standard synthetic procedures.

Without specific experimental validation for (Diphenylphosphoryl)(pyridin-3-yl)methanol, any discussion of these reactions would remain theoretical. The generation of detailed research findings and data tables, as stipulated in the instructions, is therefore not feasible at this time. Further experimental research is required to elucidate the specific chemical behavior of this compound.

Derivatization for Enhanced Functionality or Modified Physicochemical Characteristics

The derivatization of this compound can be strategically approached by targeting its three key functional components: the hydroxyl group, the pyridine (B92270) ring, and the diphenylphosphoryl group. Each site offers a unique handle for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

The hydroxyl group is a primary site for derivatization. Standard organic transformations can be employed to modify this functionality. For instance, esterification or etherification reactions can be used to append various organic moieties. Such modifications can significantly alter the compound's solubility, lipophilicity, and steric bulk. These changes can be crucial for applications in areas such as catalysis, where the ligand's properties need to be fine-tuned for optimal performance in a specific reaction environment.

The nitrogen atom of the pyridine ring presents another reactive site. It can be quaternized to form pyridinium (B92312) salts, a transformation that introduces a positive charge and enhances the compound's polarity. Furthermore, the pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. These modifications can be used to introduce additional functional groups onto the heterocyclic core, further expanding the chemical space of accessible derivatives.

Recent research has highlighted the synthesis and characterization of isomers of (Diphenylphosphoryl)(pyridin-yl)methanol, including the pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl variants. researchgate.netresearchgate.net These studies, primarily focusing on spectroscopic analysis, lay the groundwork for understanding how the position of the nitrogen atom in the pyridine ring influences the molecule's properties and, by extension, how it might affect the outcomes of derivatization reactions. researchgate.netresearchgate.net

The table below summarizes potential derivatization strategies for this compound.

| Reactive Site | Derivatization Reaction | Potential Functional Enhancement / Physicochemical Modification |

| Hydroxyl Group | Esterification | Increased lipophilicity, introduction of new functional groups |

| Etherification | Altered solubility, enhanced stability | |

| Oxidation | Conversion to a ketone, enabling further carbonyl chemistry | |

| Pyridine Nitrogen | Quaternization | Increased polarity, formation of ionic liquids |

| N-Oxide formation | Modified electronic properties of the pyridine ring | |

| Pyridine Ring | Electrophilic Substitution | Introduction of substituents for electronic or steric tuning |

| Phenyl Rings | Electrophilic Substitution | Modulation of the electronic properties of the phosphorus atom |

Exploration of Reaction Mechanisms of this compound

The reaction mechanisms involving this compound are intrinsically linked to the interplay of its functional groups. The synthesis of this class of compounds often involves the nucleophilic addition of a phosphorus nucleophile, such as diphenylphosphine (B32561) oxide, to an aldehyde, in this case, pyridine-3-carbaldehyde. This reaction is a fundamental process in organophosphorus chemistry.

The addition of diphenylphosphine oxide to aldehydes is known to proceed via a nucleophilic attack of the phosphorus atom on the carbonyl carbon. The reaction is often base-catalyzed, where the base deprotonates the phosphine oxide to generate a more potent nucleophile. The resulting intermediate then undergoes protonation to yield the final α-hydroxyphosphine oxide product. The stereochemical outcome of this reaction is of significant interest, as the product contains a new chiral center. The facial selectivity of the nucleophilic attack on the aldehyde can be influenced by steric and electronic factors, as well as the presence of chiral catalysts or auxiliaries.

While specific mechanistic studies on this compound are not extensively reported in the literature, analogies can be drawn from related systems. For instance, the synthesis of pyridine aminophosphine (B1255530) oxides through the reaction of imines with diphenylphosphine oxide provides insight into the nucleophilic nature of the P-H bond in diphenylphosphine oxide and its propensity to add across polarized double bonds. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to investigate the molecular geometries and vibrational frequencies of (Diphenylphosphoryl)(pyridin-yl)methanol isomers. researchgate.net Such theoretical approaches can also be extended to model reaction pathways and transition states, providing a deeper understanding of the reaction mechanisms at a molecular level. These studies can elucidate the role of the pyridine nitrogen in influencing the reactivity of the adjacent functional groups and can help in predicting the regioselectivity and stereoselectivity of derivatization reactions.

Further research into the reaction mechanisms of this compound would be valuable for optimizing synthetic routes to its derivatives and for designing new applications, particularly in the field of asymmetric catalysis where a thorough understanding of ligand-metal interactions and reaction intermediates is paramount.

Interactions and Adsorption Phenomena of Diphenylphosphoryl Pyridin 3 Yl Methanol with Surfaces

Adsorption Mechanisms of (Diphenylphosphoryl)(pyridin-3-yl)methanol on Metallic Surfaces

The adsorption of this compound onto metallic surfaces is a critical area of study, providing insights into the molecule's behavior at interfaces. Research, primarily utilizing surface-enhanced Raman scattering (SERS), has elucidated the primary mechanisms of interaction.

Interaction with Noble Metal Nanocolloids (e.g., Gold, Silver)

The interaction of this compound with noble metal nanocolloids has been extensively studied using silver surfaces, both as colloidal nanoparticles and as electrochemically roughened substrates. nih.gov In these environments, the molecule adsorbs onto the silver surface, leading to significant enhancement of its Raman scattering signal, a phenomenon known as SERS. This enhancement allows for detailed analysis of the molecule's vibrational modes upon adsorption.

The primary interaction with the silver surface occurs through the nitrogen atom of the pyridinyl ring. nih.gov This is evidenced by the notable changes observed in the SERS spectra compared to the standard Raman spectra of the solid compound. Specifically, the vibrational modes associated with the pyridinyl ring are significantly affected, indicating a strong interaction between the nitrogen lone pair electrons and the silver surface. The molecule chemisorbs onto the silver, forming a bond that anchors it to the substrate. nih.gov

Determination of Adsorption Geometry and Orientation on Surfaces

The geometry and orientation of this compound upon adsorption are dependent on the nature of the metallic substrate. nih.gov By comparing the experimental SERS spectra with theoretical calculations based on density functional theory (DFT), the orientation of the molecule can be inferred.

On colloidal silver surfaces, the pyridinyl ring of this compound is believed to adopt a tilted orientation with respect to the surface. nih.gov This is deduced from the enhancement of both in-plane and out-of-plane vibrational modes of the pyridinyl ring. In contrast, on electrochemically roughened silver surfaces, the molecule tends to orient itself more perpendicularly to the surface. nih.gov This orientation is suggested by the dominant enhancement of the ring-breathing mode in the SERS spectrum, which is characteristic of a vertical or near-vertical alignment of the pyridinyl ring on the metal surface. nih.gov

Table 1: Adsorption Orientation of this compound on Silver Surfaces

| Substrate Type | Inferred Molecular Orientation | Key Spectroscopic Evidence (SERS) |

|---|---|---|

| Colloidal Silver | Tilted | Enhancement of both in-plane and out-of-plane pyridinyl ring modes. nih.gov |

Influence of Substrate Type on Adsorption Behavior

The type of metallic substrate plays a crucial role in the adsorption behavior of this compound. As highlighted, the orientation of the molecule differs between colloidal silver and roughened silver surfaces. nih.gov This difference is attributed to the varying surface morphologies and the availability of different types of active sites for adsorption on each substrate.

Roughened surfaces, created through oxidation-reduction cycles, possess a higher degree of surface heterogeneity, which can favor a more ordered and upright adsorption geometry. nih.gov Colloidal nanoparticles, on the other hand, may present a more varied surface landscape in a solution, leading to a less constrained, tilted adsorption.

Role of Intermolecular Interactions in Surface Adsorption

In its solid state, this compound exists as a dimer. nih.gov This dimeric structure is formed through strong intermolecular hydrogen bonds between the hydroxyl group of one monomer and the oxygen atom of the phosphoryl group of another. nih.gov While the primary interaction with the metallic surface is through the pyridinyl nitrogen, these intermolecular forces can still influence the packing and arrangement of the molecules on the surface, especially at higher concentrations. The presence of these hydrogen bonds suggests that the adsorbed layer may not be a simple monolayer of isolated molecules but could involve clusters or dimeric units interacting with the surface.

Theoretical Modeling of Adsorption Processes for this compound

Theoretical modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the adsorption of this compound. nih.gov DFT calculations at the B3LYP 6-311G(df,p) level of theory have been used to determine the equilibrium molecular geometries and to calculate the vibrational frequencies of the molecule. nih.gov

These theoretical spectra are then compared with experimental Raman and SERS spectra to aid in the assignment of vibrational bands and to predict the most stable structures of the molecule, such as the hydrogen-bonded dimer. nih.gov Furthermore, these computational models are essential for interpreting the SERS data to determine the adsorption geometry on the metallic surface, as direct experimental determination of molecular orientation at this scale is challenging.

Table 2: Key Vibrational Modes of this compound and their Behavior in SERS

| Vibrational Mode | Solid State (FT-RS) Wavenumber (cm⁻¹) | SERS (Colloidal Ag) Wavenumber (cm⁻¹) | SERS (Roughened Ag) Wavenumber (cm⁻¹) | Interpretation of SERS Behavior |

|---|---|---|---|---|

| Pyridinyl ring breathing | ~1000 | Enhanced | Strongly Enhanced | Indicates interaction via the pyridinyl ring and suggests perpendicular orientation on roughened silver. nih.gov |

| P=O stretching | ~1190 | Weakly affected | Weakly affected | Suggests the phosphoryl group is not directly interacting with the silver surface. nih.gov |

Coordination Chemistry of Diphenylphosphoryl Pyridin 3 Yl Methanol As a Ligand

Denticity and Coordination Modes of (Diphenylphosphoryl)(pyridin-3-yl)methanol to Metal Centers

There is currently no scientific literature available that describes the denticity and coordination modes of this compound in metal complexes.

Role of the Pyridine (B92270) Nitrogen as a Donor Atom

Information regarding the specific role of the pyridine nitrogen of this compound as a donor atom in coordination complexes is not available in published research.

Participation of the Phosphoryl Oxygen as a Donor Atom

There is no available research detailing the participation of the phosphoryl oxygen of this compound as a donor atom in metal complexes.

Involvement of the Hydroxyl Oxygen as a Donor Atom

The involvement of the hydroxyl oxygen of this compound as a donor atom in coordination chemistry has not been documented in scientific literature.

Synthesis and Characterization of Metal Complexes Containing this compound as a Ligand

No studies have been published on the synthesis and characterization of metal complexes containing this compound as a ligand.

Transition Metal Complexes

There are no documented examples of transition metal complexes formed with this compound.

Main Group Metal Complexes

There is no available information on the synthesis or characterization of main group metal complexes with this compound.

Electronic and Structural Properties of Coordination Compounds of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no published research on the coordination chemistry of the specific ligand this compound. Consequently, detailed information regarding the electronic and structural properties of its coordination compounds, including research findings and data tables on bond lengths, bond angles, and spectroscopic characteristics, is not available.

The absence of experimental or theoretical studies on the metal complexes of this compound means that a detailed analysis of its behavior as a ligand cannot be provided at this time. The synthesis, isolation, and characterization of coordination compounds involving this ligand have not been reported in the accessible chemical literature.

Therefore, the following subsections, which would typically detail the electronic spectra, magnetic properties, and structural data of such compounds, cannot be populated with the scientifically accurate and specific information required.

Further research, including the synthesis and characterization of metal complexes with this compound, would be necessary to generate the data required to elaborate on the electronic and structural properties of its coordination compounds.

Comparative Studies with Isomeric Diphenylphosphoryl Pyridin 2 Yl Methanol and Diphenylphosphoryl Pyridin 4 Yl Methanol

Impact of Pyridine (B92270) Substituent Position on Synthetic Efficiency

The synthesis of (Diphenylphosphoryl)(pyridin-yl)methanol isomers typically involves the reaction of a corresponding pyridinecarbaldehyde with diphenylphosphine (B32561) oxide. The efficiency of this nucleophilic addition can be influenced by the electronic effects of the nitrogen atom within the pyridine ring.

Pyridin-3-yl Isomer : In this isomer, the nitrogen atom is at the meta position relative to the aldehyde. Its influence on the reaction center is primarily inductive, as resonance effects are less pronounced at the meta position. This results in a moderate level of activation of the aldehyde group.

Pyridin-4-yl Isomer : The nitrogen atom at the para-position can exert both a strong electron-withdrawing inductive effect and a resonance effect. This combination significantly enhances the electrophilicity of the carbonyl carbon, which may lead to higher reaction rates and improved yields compared to the other isomers under similar conditions.

Isomer-Dependent Spectroscopic Signatures and Vibrational Analysis

The position of the pyridine nitrogen atom creates unique spectroscopic fingerprints for each isomer, particularly in vibrational spectroscopy techniques like Surface-Enhanced Raman Scattering (SERS).

A comparative study of the three isomers adsorbed on a colloidal gold surface revealed distinct SERS spectra. researchgate.net The analysis focused on changes in the wavenumber, width, and enhancement of Raman bands upon surface adsorption.

Key vibrational modes of the pyridine ring, such as the ring breathing mode (ν1) and the trigonal ring breathing mode (ν12), are particularly sensitive to the isomer's interaction with the metal surface. For instance, in the SERS spectra, the enhancement and shifts of these bands provide insight into the molecule's orientation.

In one study, the SERS spectra indicated that the (Diphenylphosphoryl)(pyridin-2-yl)methanol (α-Pyr) and (Diphenylphosphoryl)(pyridin-3-yl)methanol (β-Pyr) isomers adsorb onto the gold surface in a similar fashion. researchgate.net In contrast, the (Diphenylphosphoryl)(pyridin-4-yl)methanol (γ-Pyr) isomer exhibits a different adsorption process where the pyridine ring nitrogen is more directly involved in the interaction with the gold surface. researchgate.net

The table below summarizes key vibrational bands from a study, illustrating the isomer-dependent spectroscopic signatures.

| Vibrational Mode | (Diphenylphosphoryl) (pyridin-2-yl)methanol | (Diphenylphosphoryl) (pyridin-3-yl)methanol | (Diphenylphosphoryl) (pyridin-4-yl)methanol |

| Ring Breathing (ν₁₂) | Present | Present | Strong enhancement and shift noted |

| C-H Bending (δ(CH)) | Observable shifts | Observable shifts | Significant changes indicating reorientation |

| P=O Stretching (ν(P=O)) | Band appears broadened | Band appears broadened | Band appears broadened |

Data interpreted from findings suggesting differential enhancement and interaction modes. researchgate.net

High-resolution photoelectron spectroscopy studies on related pyridyl radical isomers also confirm that isomerism leads to distinct vibrational structures and electron affinities, reinforcing the principle that the substituent position is a critical determinant of spectroscopic properties. chemrxiv.org

Differential Adsorption Behavior of Isomers on Metal Surfaces

The orientation and binding strength of the (Diphenylphosphoryl)(pyridin-yl)methanol isomers on metal surfaces are highly dependent on the position of the pyridine nitrogen. This differential behavior is critical for applications in surface modification and molecular electronics.

Studies using SERS have elucidated the adsorption geometries on gold nanoparticles:

(Diphenylphosphoryl)(pyridin-2-yl)methanol (α-Pyr) and this compound (β-Pyr) : These isomers are demonstrated to have the same mode of adsorption. researchgate.net Their interaction with the gold surface is likely dominated by the phosphoryl and hydroxyl groups, with the pyridine ring oriented away from or tilted relative to the surface. The nitrogen atom in the 2-position may be sterically hindered from directly interacting with the surface. For the 3-isomer, the nitrogen is less accessible for a direct, strong interaction when the molecule is anchored by other groups.

(Diphenylphosphoryl)(pyridin-4-yl)methanol (γ-Pyr) : This isomer shows a distinct adsorption mechanism. The para-position of the nitrogen atom allows it to act as an effective anchoring point to the gold surface, in conjunction with the phosphoryl and hydroxyl groups. researchgate.net This suggests a more upright orientation where the pyridine nitrogen interacts directly with the metal, a common binding mode for pyridine derivatives on gold surfaces. researchgate.netdtic.mil This direct N-Au interaction is possible because the anchoring groups and the nitrogen atom are at opposite ends of the molecule.

This difference in adsorption mode is a direct consequence of the molecular geometry dictated by the isomerism, leading to variations in surface coverage, stability of the adsorbed layer, and the electronic properties of the molecule-metal interface.

Comparative Computational Studies of Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful tool for investigating the properties of these isomers. researchgate.net Computational studies, often used to support experimental findings, can predict molecular geometries, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (HOMO and LUMO).

A comparative computational analysis would reveal key differences:

Molecular Geometry : The bond lengths and angles within the pyridine ring and relative to the diphenylphosphoryl methanol (B129727) substituent would differ slightly among the isomers. For the 2-isomer, steric repulsion between the substituent and the nitrogen lone pair could lead to twisting of the pyridine ring relative to the C-P bond. The 4-isomer would likely exhibit the most planar and symmetric structure.

Electronic Structure : The position of the electron-withdrawing nitrogen atom alters the electron density distribution across the molecule.

The LUMO (Lowest Unoccupied Molecular Orbital) is expected to be located primarily on the pyridine ring for all isomers. However, its energy level would be lowest for the 4-isomer due to the strong conjugative and inductive effects of the nitrogen atom, making it a better electron acceptor.

The HOMO (Highest Occupied Molecular Orbital) would likely be centered on the electron-rich diphenylphosphoryl group.

The HOMO-LUMO energy gap , which is an indicator of chemical reactivity and electronic excitation energy, is predicted to be different for each isomer. DFT calculations on similar pyridine derivatives have shown that such structural changes can significantly alter the energy gap. researchgate.net

The table below outlines the expected trends from a comparative computational study.

| Property | (Diphenylphosphoryl) (pyridin-2-yl)methanol | (Diphenylphosphoryl) (pyridin-3-yl)methanol | (Diphenylphosphoryl) (pyridin-4-yl)methanol |

| Dipole Moment | Expected to be high due to proximity of N and O | Moderate | Highest due to vector alignment of group moments |

| HOMO-LUMO Gap | Intermediate | Highest (less conjugation) | Lowest (most conjugation) |

| Steric Strain | Highest | Low | Lowest |

Variations in Reactivity and Ligand Properties Among Isomers

The differences in steric hindrance and electronic properties among the three isomers directly translate to variations in their reactivity and behavior as ligands in coordination chemistry.

(Diphenylphosphoryl)(pyridin-2-yl)methanol : The nitrogen atom is a potential coordination site. However, the bulky diphenylphosphoryl methanol group adjacent to it creates significant steric hindrance. This can make it a weaker ligand or favor the formation of complexes with specific geometries that can accommodate the bulk. It may act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring.

This compound : With the substituent at the meta-position, the nitrogen atom is sterically unhindered and readily available for coordination to a metal center. It will typically act as a monodentate N-donor ligand. The electronic properties of the coordinated metal can be tuned by the substituent, but the effect is less pronounced compared to the 4-isomer.

(Diphenylphosphoryl)(pyridin-4-yl)methanol : The nitrogen atom is highly accessible and its basicity is influenced by the strong electron-withdrawing effect of the substituent transmitted through the pyridine ring. This isomer is an excellent monodentate ligand and can be used to link metal centers in coordination polymers or metal-organic frameworks, with the diphenylphosphoryl methanol group providing functionality at the periphery of the structure. The direct electronic communication through the para-position makes it highly sensitive to electronic changes, a desirable trait in materials for sensing or catalysis.

Future Directions in Research on Diphenylphosphoryl Pyridin 3 Yl Methanol

Development of Novel Synthetic Routes with Enhanced Efficiency or Stereoselectivity

The synthesis of α-hydroxyphosphine oxides, such as (Diphenylphosphoryl)(pyridin-3-yl)methanol, is a field ripe for innovation. Future efforts will likely concentrate on developing synthetic methodologies that offer higher yields, milder reaction conditions, and greater control over stereochemistry.

One promising avenue is the refinement of catalyst- and solvent-free reactions. For instance, the direct reaction between secondary phosphine (B1218219) oxides (like diphenylphosphine (B32561) oxide) and heteroaromatic aldehydes (like pyridine-3-carbaldehyde) can produce tertiary α-hydroxyphosphine oxides in high yields. organic-chemistry.org Future work could optimize this process for industrial scale-up, focusing on energy efficiency and waste reduction.

Another key area is the development of stereoselective syntheses to access enantiopure forms of the compound. Chiral Brønsted acids or other organocatalysts could be employed to catalyze the enantioselective addition of the phosphine oxide to the aldehyde. nih.gov Success in this area would be significant, as the chirality at the carbinol center could influence the compound's properties in chiral recognition, asymmetric catalysis, or as a building block for pharmaceuticals.

Alternative strategies may involve the regioselective ring-opening of cyclic precursors like oxaphospholane 2-oxides with pyridyl-containing Grignard reagents. beilstein-journals.org This method could provide a modular approach to a range of γ-hydroxypropyl phosphine oxides, and adapting it for direct carbinol synthesis could offer a novel and efficient pathway.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct Aldehyde-Phosphine Oxide Coupling | High atom economy, solvent-free options, simplicity. organic-chemistry.org | Optimization for scale-up, microwave-assisted synthesis. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. nih.govnih.gov | Development of novel chiral catalysts (e.g., phosphoric acids, metal complexes). |

| Ring-Opening of Precursors | Modular approach, potential for diverse derivatives. beilstein-journals.org | Design of novel cyclic precursors for direct carbinol synthesis. |

Advanced Spectroscopic Probes for Real-time Monitoring of Reactions and Interactions

Understanding the kinetics, mechanisms, and interactions of this compound in real-time is crucial for optimizing its synthesis and application. Future research will likely leverage advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

³¹P NMR Spectroscopy is a powerful tool for monitoring reactions involving organophosphorus compounds. nih.govcitedrive.com Its high sensitivity and the wide chemical shift range of the phosphorus nucleus allow for precise tracking of starting materials, intermediates, and products. cwejournal.org Future applications could involve in-situ or flow NMR setups to monitor synthetic reactions in real-time, providing valuable data for kinetic modeling and process optimization. acs.orgresearchgate.net

Furthermore, both ³¹P NMR chemical shifts and IR stretching frequencies of the P=O bond are highly sensitive to the local electronic environment, especially hydrogen bonding. rsc.orgresearchgate.net These spectroscopic parameters can be used as quantitative probes to study the geometry and energy of hydrogen bonds formed between the phosphoryl oxygen and hydrogen bond donors, such as the compound's own hydroxyl group or solvent molecules. mdpi.comrsc.org Time-resolved IR spectroscopy could be employed to study the dynamics of these hydrogen bonds on very short timescales.

| Spectroscopic Technique | Information Gained | Future Application |

| Real-Time ³¹P NMR | Reaction kinetics, intermediate detection, yield quantification. nih.govcitedrive.com | In-situ monitoring of synthetic routes, process analytical technology (PAT). |

| Zero-Field NMR | High-resolution J-coupling information, reaction monitoring in metal containers. acs.org | Analysis of complex reaction mixtures without magnetic susceptibility broadening. |

| IR Spectroscopy (P=O stretch) | Hydrogen bond strength and geometry. rsc.orgresearchgate.netrsc.org | Real-time studies of supramolecular assembly and solvent interactions. |

| Variable-Temperature NMR | Thermodynamic parameters of intermolecular interactions. cwejournal.org | Characterization of dynamic hydrogen-bonding equilibria. |

High-Throughput Computational Screening for Derivatization and Application Prediction

Computational chemistry and machine learning are set to revolutionize materials discovery. For this compound, these tools offer a pathway to rapidly screen potential derivatives and predict their properties for various applications, significantly accelerating the research and development cycle.

High-throughput computational screening can be used to build large virtual libraries of molecules based on the core structure of this compound. By systematically modifying the phenyl and pyridyl rings with different functional groups, it is possible to generate thousands of candidate derivatives. Density Functional Theory (DFT) calculations can then be performed on these virtual libraries to predict key electronic and structural properties.

Machine learning (ML) models, such as random forests or gradient boosting regression, can be trained on these computationally generated datasets. inoe.roarxiv.org These models can learn the complex relationships between chemical structure and material properties. researchgate.net Once trained, an ML model can predict properties for new, unsynthesized derivatives almost instantaneously, allowing researchers to identify the most promising candidates for specific applications, such as catalysis, electronics, or materials science, before committing to laborious laboratory synthesis. rsc.org This approach has been successfully used to predict properties like band gaps in oxides and could be adapted for this class of organophosphorus compounds. inoe.roarxiv.org

Exploration of New Areas in Materials Science Utilizing this compound as a Building Block

The unique combination of a strong hydrogen bond acceptor (P=O), a hydrogen bond donor (O-H), and a coordinating pyridyl group makes this compound an attractive building block for advanced materials.

Polymers and Nanomaterials: The diphenylphosphoryl moiety is known for its thermal stability and ability to coordinate with metal ions. nih.gov This compound could be incorporated into polymer backbones or used as a surface ligand to functionalize nanoparticles. nih.govacs.org For example, polymers containing this unit may exhibit enhanced flame retardancy or serve as platforms for creating single-atom catalysts. Phosphine oxide-containing polymers are generally more stable against hydrolysis than their polyphosphoester counterparts. rsc.org

Porous Organic Polymers (POPs): The rigid structure of the aromatic rings and the coordinating ability of the phosphine oxide and pyridyl groups make this molecule a candidate for constructing POPs. nih.gov These materials, with high surface areas and tunable pore environments, could find applications in gas storage, separation, or heterogeneous catalysis.

Luminescent Materials: Both phosphine oxides and pyridyl moieties are used as ligands for lanthanide ions, which are known for their unique photoluminescent properties. staffs.ac.uk Complexes formed between this compound and lanthanide metals could be explored for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Fundamental Studies on Hydrogen Bonding Networks and Supramolecular Assemblies Involving this compound

The ability to form predictable and robust non-covalent interactions is the cornerstone of supramolecular chemistry. This compound is exceptionally well-equipped for forming intricate hydrogen-bonded networks and self-assembled structures.

The phosphoryl group (P=O) is an exceptionally strong hydrogen bond acceptor. enamine.netnih.gov This, combined with the intramolecular hydroxyl (O-H) group (a hydrogen bond donor) and the pyridyl nitrogen (another acceptor), creates a molecule with multiple, competing, and potentially cooperative sites for hydrogen bonding.

Future fundamental studies will likely use single-crystal X-ray diffraction to elucidate the solid-state structures formed by this molecule. It is conceivable that it could form various motifs, such as intramolecularly bonded monomers, cyclic dimers, or extended one-dimensional chains, similar to those observed in other hydroxymethylphosphine chalcogenides. researchgate.net The interplay between O-H···O=P, O-H···N(pyridyl), and potentially weaker C-H···O interactions will be a rich area of study.

Furthermore, the molecule's amphiphilic nature could be exploited to form supramolecular gels in specific solvents. The self-assembly process, driven by hydrogen bonding and π-π stacking of the aromatic rings, could lead to the formation of fibrous networks characteristic of low-molecular-weight gelators. mdpi.com The coordination of the pyridyl and phosphoryl groups to metal ions could also be used to direct the formation of complex, multi-component supramolecular assemblies and coordination polymers. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (Diphenylphosphoryl)(pyridin-3-yl)methanol?

- Methodology : The compound is synthesized via nucleophilic addition or reduction. For example, diphenylphosphine oxide reacts with pyridin-3-yl aldehyde derivatives under basic conditions (e.g., NaH in THF) to form the phosphorylated intermediate, followed by reduction using sodium borohydride (NaBH₄) in methanol at 0–10°C. Post-reduction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by elemental analysis and spectroscopy .

- Key Considerations : Reaction temperature and stoichiometry of NaBH₄ are critical to avoid over-reduction.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/³¹P NMR : Confirms the presence of the phosphoryl group (δ ~20–30 ppm in ³¹P NMR) and pyridin-3-yl protons (aromatic signals at δ ~7–9 ppm).

- IR Spectroscopy : Identifies O–H (broad peak ~3200–3400 cm⁻¹) and P=O (sharp stretch ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.74 for C₁₉H₁₆ClO₂P) .

Q. What is the role of this compound in transition-metal catalysis?

- Methodology : The compound acts as a bidentate ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Its phosphoryl and hydroxyl groups coordinate to metals, enhancing oxidative addition/reductive elimination steps. For example, in Heck reactions, it stabilizes Pd(0) intermediates, improving yield (e.g., 85% yield for aryl-aryl couplings) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., 20% Hartree-Fock) are preferred for accurate thermochemistry (average error <3 kcal/mol for bond energies) .

- Basis Sets : Use 6-311+G(d,p) for geometry optimization and frequency analysis.

- Key Insights : The phosphoryl group’s electron-withdrawing effect lowers the LUMO energy, facilitating metal coordination. Pyridin-3-yl contributes π-backbonding stability .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker APEX diffractometer.

- Refinement : SHELXL refines hydrogen-bonding networks (e.g., O–H⋯O interactions with d = 1.89 Å) and twinning (R-factor <0.05).

- Structural Features : The P atom adopts a tetrahedral geometry (bond angles ~109.5°), with phenyl rings forming dihedral angles of ~80° .

Q. How does the ligand influence enantioselectivity in asymmetric catalysis?

- Methodology :